3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide
Description
3,4-Diamino-N-(2-chlorophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with amino groups at the 3- and 4-positions and an N-bound 2-chlorophenyl moiety. This compound serves as a critical precursor in medicinal chemistry, particularly in synthesizing benzoimidazolesulfonamide ligands targeting the metabotropic glutamate 4 receptor (mGlu4) . Its synthesis involves coupling 3,4-diaminobenzenesulfonyl chloride with 2-chloroaniline or via one-pot oxidative cyclization with aldehydes to form heterocyclic derivatives .
Properties
IUPAC Name |
3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c13-9-3-1-2-4-12(9)16-19(17,18)8-5-6-10(14)11(15)7-8/h1-7,16H,14-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGHWVVQPRDCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2-chloronitrobenzene, undergoes nitration to introduce nitro groups at the 3 and 4 positions.
Reduction: The dinitro compound is then reduced to form the corresponding diamine.
Sulfonation: The diamine is reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, to form the sulfonamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium hydroxide or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial and Antifungal Properties
The compound has been studied for its potential as an antibacterial agent. It acts as an inhibitor of bacterial dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. By blocking this enzyme, the compound prevents bacterial growth and replication, making it a candidate for treating bacterial infections.
Anticancer Activity
Recent studies have indicated that derivatives of 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide exhibit significant anticancer activity. For instance, compounds with cyclic linkers like 1,3,5-triazines have shown enhanced cytotoxic effects against breast cancer cell lines (MDA-MB-468) and leukemia cells (CCRF-CM) with IC50 values of 3.99 µM and 4.51 µM respectively . These findings suggest a promising avenue for developing new cancer therapies based on this compound.
Biological Research Applications
Neuroprotective Effects
Research has explored the modulation of metabotropic glutamate receptors (mGluRs) using compounds related to this compound. The mGlu4 receptor has been implicated in neuroprotection and treatment of neurodegenerative diseases such as Parkinson's disease . Studies indicate that positive allosteric modulators targeting this receptor can enhance neuroprotection in animal models.
Enzyme Inhibition Studies
The compound has also been investigated for its inhibitory effects on dihydrofolate reductase (DHFR), a pivotal enzyme in nucleotide synthesis. Various derivatives have been tested for their binding affinities to DHFR from different organisms, providing insights into structure-activity relationships that could lead to the development of more effective inhibitors .
Industrial Applications
Dyes and Pigments Production
Due to its stable chemical structure, this compound is utilized in the production of dyes and pigments. Its sulfonamide group contributes to the color stability and solubility of dye formulations.
Table 1: Summary of Biological Activities
Case Studies
-
Antibacterial Efficacy Study
A study demonstrated that derivatives of this compound effectively inhibited the growth of several bacterial strains. The mechanism involved the inhibition of folic acid synthesis pathways, highlighting its potential as a new antibiotic agent. -
Cytotoxicity in Cancer Research
In vitro studies on breast cancer cell lines showed that specific analogs of the compound led to significant apoptosis and cell cycle arrest at G0-G1 and S phases. The molecular docking studies provided insights into how these compounds interact with cellular targets to exert their effects .
Mechanism of Action
The mechanism of action of 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the amino groups may participate in hydrogen bonding and other interactions with molecular targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Conformational and Crystallographic Differences
- Torsion Angles: The 2-chloro substituent in this compound induces a gauche conformation at the S atom (C1–S–N–C7 torsion angle: -54.9°), contrasting with 57.6° in 4-chloro-N-(2-chlorophenyl)benzenesulfonamide .
- Dihedral Angles : The tilt between benzene rings in the 2-chloro derivative (75.7°) is greater than in analogs like 2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide (47.0°), affecting packing and intermolecular interactions .
- Hydrogen Bonding : Intramolecular N–H···Cl and intermolecular N–H···O bonds stabilize crystal structures, a feature common to chlorophenyl-substituted sulfonamides .
Biological Activity
3,4-Diamino-N-(2-chlorophenyl)benzenesulfonamide, commonly known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group , which is known for its role in various biological activities. The presence of the 2-chlorophenyl moiety enhances its pharmacological properties by improving binding affinity to biological targets.
Biological Activity Overview
This compound exhibits a range of biological activities:
- Antibacterial Activity : Sulfonamides are traditionally used as antibacterial agents. The compound has shown effectiveness against various bacterial strains.
- Anticancer Potential : Recent studies indicate that this compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer types.
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : The sulfonamide group interacts with bacterial dihydropteroate synthase, disrupting folate synthesis and thereby inhibiting bacterial growth.
- Cancer Cell Interaction : Studies suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells through the activation of specific signaling pathways.
Antibacterial Activity
In vitro studies have demonstrated that this compound possesses significant antibacterial properties. For example, it was found to be effective against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 1.5 | |
| Escherichia coli | 2.0 | |
| Pseudomonas aeruginosa | 3.0 |
Anticancer Activity
The anticancer properties of the compound were evaluated using various human cancer cell lines. Notably, it showed substantial cytotoxicity against breast cancer cells (MDA-MB-231), with IC50 values indicating potent activity.
| Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|
| MDA-MB-231 | 5.0 | Apoptosis Induction |
| A549 (Lung Cancer) | 10.0 | Cell Cycle Arrest |
| HeLa (Cervical Cancer) | 7.5 | Increased Lysosomal Volume |
Case Studies
A recent study highlighted the efficacy of this compound in combination therapies. When used alongside standard chemotherapeutics like cisplatin, it enhanced cytotoxic effects on resistant cancer cell lines, suggesting a synergistic potential that warrants further investigation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is synthesized via sulfonylation of 3,4-diaminobenzenesulfonyl chloride with 2-chloroaniline under controlled conditions. Key optimizations include:
- Temperature control : Maintain 0°C during sulfonyl chloride formation to minimize side reactions .
- Solvent selection : Use ethanol for recrystallization to improve purity (>95% by HPLC) .
- Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to aniline minimizes unreacted starting material .
Q. Which analytical techniques are critical for structural characterization, and how are discrepancies in crystallographic data resolved?
- Methodological Answer :
- X-ray crystallography : Resolve molecular conformation using SHELXL for refinement. For example, the gauche torsion angles (C–S–N–C ≈ -54.9°) and intermolecular N–H···O hydrogen bonds (2.08–2.15 Å) must align with density maps .
- Spectroscopy : IR confirms sulfonamide ν(S=O) at ~1150–1350 cm⁻¹ and NH₂ stretches at ~3300–3500 cm⁻¹ .
Advanced Research Questions
Q. How can competing reaction pathways during amino group functionalization (e.g., benzoimidazole synthesis) be controlled?
- Methodological Answer :
- Protecting groups : Use Boc (tert-butoxycarbonyl) to shield one amine during condensation with aldehydes (e.g., pyridine carboxaldehyde) .
- Reaction monitoring : Track intermediates via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or HPLC (C18 column, 254 nm).
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, minimizing decomposition .
Q. What strategies address conformational discrepancies in crystallographic data during refinement?
- Methodological Answer :
- Torsion angle analysis : Compare observed values (e.g., C1–S–N–C7 = -54.9°) with related structures (e.g., 71.6° in 2,4-dimethyl-N-(2-methylphenyl) analogs) .
- Hydrogen bonding : Use SHELXL to model intermolecular N–H···O interactions (e.g., 2.10 Å, 158°), which stabilize crystal packing .
- Validation tools : Apply RIGU and DELU restraints in SHELX to refine displacement parameters for disordered atoms .
Q. How does the chlorophenyl substituent influence intermolecular interactions and solid-state packing?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
